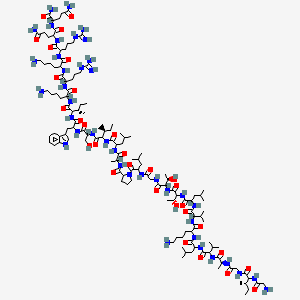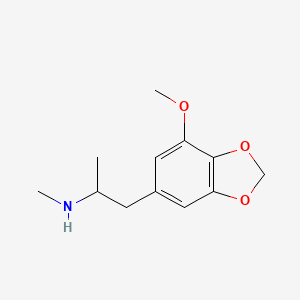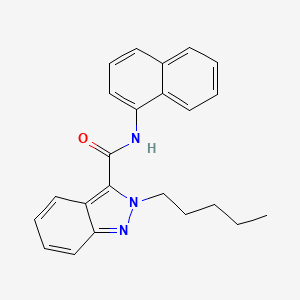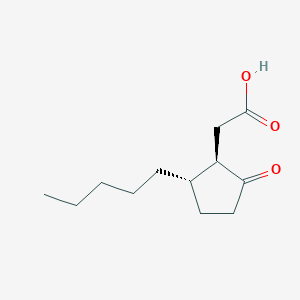
4-((1R,5S)-2-oxo-5-pentylcyclopentyl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAY10695 is a 14-carbon cyclopentanone compound that is structurally related to a variety of plant oxylipinsThis compound is biosynthesized in plants from linoleic acid and is part of the jasmonic acid pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
CAY10695 can be synthesized through the reduction of cyclopentenones to cyclopentanones. This process involves the use of reductases, which are enzymes that facilitate the reduction reaction.
Industrial Production Methods
There is limited information available on the industrial production methods for CAY10695. it is likely that the compound is produced in small quantities for research purposes rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
CAY10695 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: As mentioned earlier, cyclopentenones can be reduced to cyclopentanones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different oxylipins, while reduction reactions yield cyclopentanones .
Scientific Research Applications
CAY10695 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the study of oxylipins and related compounds.
Biology: The compound is studied for its role in plant physiology and its involvement in the jasmonic acid pathway.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its physiological actions are not yet fully understood.
Industry: CAY10695 is used in the development of high-purity lipid standards and other biochemical research tools
Mechanism of Action
The mechanism of action of CAY10695 is not well-documented. it is known to be structurally related to plant oxylipins, which are involved in various physiological processes in plants. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
CAY10695 is similar to other cyclopentanone compounds, such as:
CAY10696: Another cyclopentanone compound with similar structural features.
Phytoenoic Acid: A related oxylipin biosynthesized in plants.
Phytodienoic Acid: Another oxylipin involved in the jasmonic acid pathway.
The uniqueness of CAY10695 lies in its specific structure and its role in the jasmonic acid pathway, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H24O3 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[(1R,5S)-2-oxo-5-pentylcyclopentyl]butanoic acid |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-6-11-9-10-13(15)12(11)7-5-8-14(16)17/h11-12H,2-10H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
YOVLYUUTFBTGPZ-NWDGAFQWSA-N |
Isomeric SMILES |
CCCCC[C@H]1CCC(=O)[C@@H]1CCCC(=O)O |
Canonical SMILES |
CCCCCC1CCC(=O)C1CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,5R,12S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B10764957.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10764969.png)
![(E)-7-[(2R,3S,4S,6S)-4,6-dihydroxy-2-[(3S,5E)-3-hydroxyocta-1,5-dienyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B10764986.png)
![2-[[2-[[1-[(3R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764988.png)


![(1S,3S,5E,7E,11S,12S,13R,15S,16S,17S,19R,23S,25S,27E,29E,33S,34S,35R,37S,38S,39S,41R)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765007.png)
![(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10765016.png)
![(E)-2-[[(Z)-2-[[(2S)-1-[(3R,4S,7S,11R)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10765019.png)
![1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine,monohydrochloride](/img/structure/B10765030.png)


![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765055.png)
